molecular formula C7H10O2 B3024993 (Z)-3-Cyclopropylbut-2-enoic acid CAS No. 766-68-7

(Z)-3-Cyclopropylbut-2-enoic acid

Cat. No. B3024993
CAS RN: 766-68-7
M. Wt: 126.15 g/mol
InChI Key: VADJFJIXYOTWIQ-PLNGDYQASA-N
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Description

(Z)-3-Cyclopropylbut-2-enoic acid, also known by its systematic name this compound, is a cyclic organic acid that is widely used in scientific research. It is a colorless and odorless solid with a melting point of -17.2 °C and a boiling point of 168-170 °C. This organic acid is used in a variety of research applications, such as synthesis methods, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis Techniques

  • Facile Synthesis Routes : A study demonstrated the synthesis of similar compounds through facile routes, highlighting the potential for creating complex molecules like (Z)-3-Cyclopropylbut-2-enoic acid efficiently (Coxon, Douglas, & Minnikin, 2003).

Biological Activity

  • Antibacterial Properties : Compounds structurally related to this compound have shown promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

Chemical Reactions and Transformations

  • Oxidative Rearrangements : Research on related compounds has revealed that aromatic substituents can migrate in novel oxidative cyclizations mediated by iodine(III) reagents, leading to the formation of heavily substituted furanones. This indicates the potential for this compound to undergo similar transformative reactions under certain conditions (Singh, Rehbein, & Wirth, 2012).

Antifungal Applications

  • Antifungal Activity : A study on the synthesis of a ligand similar to this compound and its metal complexes demonstrated antifungal activity against wood stain fungi, indicating potential applications in protecting materials from fungal degradation (Paz et al., 2013).

Material Science

  • Catalysis : Research has shown that compounds related to this compound can be used in catalysis, particularly in palladium-catalyzed cross-coupling reactions, to obtain various substituted but-3-enoic acids, highlighting the versatility of such compounds in synthetic chemistry (Abarbri et al., 2000).

properties

IUPAC Name

(Z)-3-cyclopropylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADJFJIXYOTWIQ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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